4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The chlorine atom can be introduced via chlorination reactions using reagents like N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a pyridine core instead of a pyrrolo[2,3-d]pyrimidine core.
4-chloro-5-(trifluoromethyl)pyrimidin-2-amine: Lacks the pyrrolo ring, making it less complex.
Uniqueness
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents .
Properties
Molecular Formula |
C7H4ClF3N4 |
---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H4ClF3N4/c8-4-3-2(7(9,10)11)1-13-5(3)15-6(12)14-4/h1H,(H3,12,13,14,15) |
InChI Key |
UUGKNXZAEMWZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)C(F)(F)F |
Origin of Product |
United States |
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